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Introduction

Lopinavir is a potent protease inhibitor that, when co-formulated with ritonavir, a
pharmacokinetic enhancer, demonstrates significant antiviral activity.[1][2] This combination,
known as Lopinavir/Ritonavir (LPV/r), primarily targets the human immunodeficiency virus
type 1 (HIV-1) protease, an enzyme critical for the production of mature, infectious virions.[1][3]
Lopinavir acts by competitively blocking the active site of the protease, thereby preventing the
cleavage of viral Gag-Pol polyproteins.[3] This disruption in the viral life cycle results in the
release of immature, non-infectious viral particles.[4] Ritonavir enhances the efficacy of
lopinavir by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for
lopinavir's metabolism, thus increasing its plasma concentration and prolonging its half-life.[2]

[31[5]

The antiviral properties of LPV/r have also been investigated against other viruses, including
coronaviruses such as SARS-CoV and MERS-CoV, with some in vitro studies suggesting
inhibitory effects.[6][7][8] This has led to its exploration as a repurposed drug candidate for
emerging viral diseases.

These application notes provide detailed protocols for in vitro cell-based assays to evaluate the
efficacy of Lopinavir/Ritonavir. The protocols cover methods to determine antiviral activity and
assess cytotoxicity, crucial parameters for preclinical drug development.
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Mechanism of Action: HIV-1 Protease Inhibition

Lopinavir is a peptidomimetic inhibitor designed to mimic the natural peptide substrates of the
HIV-1 protease.[3] It competitively binds to the active site of the enzyme, preventing the
proteolytic cleavage of the Gag-Pol polyprotein precursors. This inhibition is essential as the
cleavage of these polyproteins is a necessary step for the maturation of the virus.
Consequently, the production of infectious viral particles is halted.

Click to download full resolution via product page
Caption: Signaling pathway of Lopinavir/Ritonavir in inhibiting HIV-1 maturation.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity of Lopinavir/Ritonavir

from various studies.

Table 1: Antiviral Activity of Lopinavir/Ritonavir against HIV-1
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Cell Line Assay Type Parameter Value Reference
Lymphoblastic o o 10-27 nM (0.006-
] Antiviral Activity EC50 [4]
cell lines 0.017 pg/mL)
Peripheral blood . . 4-11 nM (0.003-

Antiviral Activity EC50 [4]
lymphocytes 0.007 pg/mL)
Lymphoblastic

_ _ o o 65-289 nM (0.04-
cell lines (in 50%  Antiviral Activity EC50 [4]
0.18 pg/mL)
human serum)
IC50 (Ritonavir
) on Lopinavir

Metabolism o
- o metabolism in 0.073 uM [2]

Inhibition )

human liver
microsomes)
Table 2: Antiviral Activity of Lopinavir/Ritonavir against Coronaviruses
Virus Cell Line Assay Type Parameter Value Reference
Antiviral IC50
MERS-CoV Calu-3 o 11.6 uM [9]
Assay (Lopinavir)
Antiviral IC50
MERS-CoV Calu-3 _ _ 24.9 pM [9]
Assay (Ritonavir)
Antiviral IC50 (LPVIr
MERS-CoV Calu-3 o 8.5 uM [9]
Assay combination)
Antiviral IC50
SARS-CoV-2  Vero E6 o 26.63 pM [9]
Assay (Lopinavir)
Plaque EC50
SARS-CoV Vero ) o 6 pg/mL [8]
Reduction (Lopinavir)
Cytopathic
yiop EC50
MERS-CoV - Effect o 8.0 uM [8]
o (Lopinavir)
Inhibition
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Experimental Protocols
General Experimental Workflow

The general workflow for assessing the in vitro efficacy of Lopinavir/Ritonavir involves parallel

assays for antiviral activity and cytotoxicity.
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Caption: General experimental workflow for antiviral and cytotoxicity assays.
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Protocol 1: HIV-1 p24 Antigen ELISA for Antiviral
Efficacy

This protocol is used to quantify the amount of HIV-1 p24 capsid protein in the supernatant of

infected cell cultures, which is a direct measure of viral replication.

Materials:

Cell Line: MT-4 human T-cell line.

Virus: HIV-1 (e.g., IlIB or NL4-3 strain).

Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL
penicillin, and 100 pg/mL streptomycin.

Lopinavir/Ritonavir: Prepare stock solutions in DMSO and serially dilute in culture medium.

96-well cell culture plates.

Commercially available HIV-1 p24 Antigen ELISA Kit.

Microplate reader.

Procedure:

Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 1074 cells/well in 100
pL of culture medium.[10]

Compound Addition: Prepare serial dilutions of Lopinavir/Ritonavir in culture medium. Add
50 pL of each dilution to the appropriate wells. Include wells with no compound as virus
controls and wells with cells only as mock-infected controls.[10]

Virus Infection: Add 50 pL of a predetermined optimal concentration of HIV-1 virus stock to
each well (except for the mock-infected controls).

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.[10]
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e Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes.
Carefully collect the cell-free supernatant for p24 analysis.[10]

e p24 ELISA:

o Add 200 pL of standards and collected supernatants to the wells of the anti-p24 antibody-
coated plate.[11]

o Incubate for 60 minutes at 37°C.[11]
o Wash the wells five times with the provided wash buffer.[11]

o Add 100 puL of biotinylated detector antibody to each well and incubate for 60 minutes at
37°C.[11]

o Wash the wells five times with wash buffer.[11]

o Add 100 pL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at
room temperature.[11]

o Wash the wells and add the substrate solution.

o Stop the reaction and read the absorbance at the recommended wavelength using a
microplate reader.

o Data Analysis: Calculate the percentage of inhibition relative to the virus control. Determine
the EC50 value (the concentration of the compound that inhibits viral replication by 50%) by
plotting the percentage of inhibition against the compound concentration and fitting the data
to a dose-response curve.[3][10]

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells to assess the cytotoxicity of the test
compound. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) into a purple formazan product.

Materials:
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e Cell Line: Same cell line as used in the antiviral assay (e.g., MT-4, Vero EB6).

e Culture Medium: Appropriate for the cell line.

» Lopinavir/Ritonavir: Same serial dilutions as in the antiviral assay.

o 96-well cell culture plates.

e MTT solution (5 mg/mL in PBS).

e Solubilization solution (e.g., 10% SDS in 0.01 M HCI).[11]

e Microplate reader.

Procedure:

e Cell Seeding: Seed cells into a 96-well plate at the same density as the antiviral assay.[10]

o Compound Addition: Add serial dilutions of Lopinavir/Ritonavir to the wells. Include wells
with cells and medium only as controls for 100% viability.[10]

 Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the
antiviral assay.[10]

e MTT Addition: Add 10 pL of MTT solution to each well.[11]

e Incubation with MTT: Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to
formazan crystals.[11]

e Solubilization: Add 100-150 pL of solubilization solution to each well and mix thoroughly to
dissolve the formazan crystals.[10][11]

o Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[10]

o Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Determine the CC50 value (the concentration of the compound that reduces cell viability by
50%) by plotting the percentage of viability against the compound concentration and fitting
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the data to a dose-response curve. The Selectivity Index (SI) can then be calculated as
CC50 / EC50.

Protocol 3: Cytopathic Effect (CPE) Inhibition Assay for
Coronaviruses

This assay is used to visually assess the ability of a compound to protect cells from virus-
induced cell death (cytopathic effect).

Materials:

Cell Line: Vero or Vero EG6 cells.[12][13]

Virus: SARS-CoV-2 or other relevant coronavirus.

Culture Medium: Appropriate for Vero cells (e.g., DMEM with 10% FBS).

Lopinavir/Ritonavir: Serially diluted in culture medium.

96-well cell culture plates.

Microscope.
Procedure:

o Cell Seeding: Seed Vero or Vero E6 cells in a 96-well plate and incubate overnight to form a
confluent monolayer.

o Compound and Virus Addition: Remove the culture medium. Add the serially diluted
Lopinavir/Ritonavir and the virus suspension to the wells. For example, administer the
compounds one hour after inoculating the cells with the virus at a specific multiplicity of
infection (MOI), such as 0.05.[13][14]

 Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.

» CPE Observation: Observe the cells daily under a microscope for the appearance of
cytopathic effects, such as cell rounding and detachment.[13] Observations are typically
made for 48 hours post-infection.[13][15]
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Data Analysis: The endpoint can be qualitative (presence or absence of CPE) or quantitative
(e.g., using a cell viability assay like MTT at the end of the incubation period). The EC50 is
the concentration of the compound that inhibits CPE by 50%.

Protocol 4: Viral Load Quantification by qRT-PCR for
Coronaviruses

This protocol measures the amount of viral RNA in the cell culture supernatant to quantify viral

replication.

Materials:

Cell Line and Virus: As in the CPE inhibition assay.
Lopinavir/Ritonavir: Serially diluted.

96-well cell culture plates.

RNA extraction Kkit.

gRT-PCR reagents (primers, probes, master mix).

Real-time PCR instrument.

Procedure:

Assay Setup: Set up the infection assay as described in the CPE inhibition assay (Steps 1-
3).

Supernatant Collection: At specific time points post-infection (e.g., 0, 24, and 48 hours),
collect the cell culture supernatant.[13][14]

RNA Extraction: Extract viral RNA from the collected supernatants using a commercial RNA
extraction kit according to the manufacturer's instructions.[15]

gRT-PCR: Perform quantitative real-time reverse transcription PCR using primers and
probes specific to a viral gene (e.g., E and RdRp genes for SARS-CoV-2).[15]
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Data Analysis: Quantify the viral RNA copies using a standard curve. Compare the viral load
in the treated wells to the untreated virus control to determine the percentage of inhibition.
Calculate the EC50 value from the dose-response curve. Viral RNA titers for each treatment
can be compared using appropriate statistical analyses.[13][15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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